

understanding the metabolism of 2-Aminopimelic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminopimelic acid

Cat. No.: B7788653

[Get Quote](#)

An In-Depth Technical Guide to the Metabolism of **2-Aminopimelic Acid**

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Aminopimelic acid is a non-proteinogenic α -amino acid that serves as a critical intermediate in the Diaminopimelate (DAP) pathway. This metabolic route is indispensable for the de novo biosynthesis of L-lysine in most bacteria, archaea, and plants.^[1] The ultimate products of this pathway, meso-diaminopimelate (m-DAP) and L-lysine, are essential components for bacterial cell wall peptidoglycan and protein synthesis, respectively.^{[2][3]} Because this pathway is absent in mammals, who must obtain lysine as an essential amino acid from their diet, the enzymes involved in **2-aminopimelic acid** metabolism represent prime targets for the development of novel antibiotics and herbicides.^{[4][5]} This guide provides a comprehensive overview of the anabolic and catabolic fates of **2-aminopimelic acid**, the regulation of its metabolic pathways, key experimental methodologies for its study, and its significance in the field of drug development.

Part 1: The Diaminopimelate (DAP) Pathway: A Central Anabolic Route

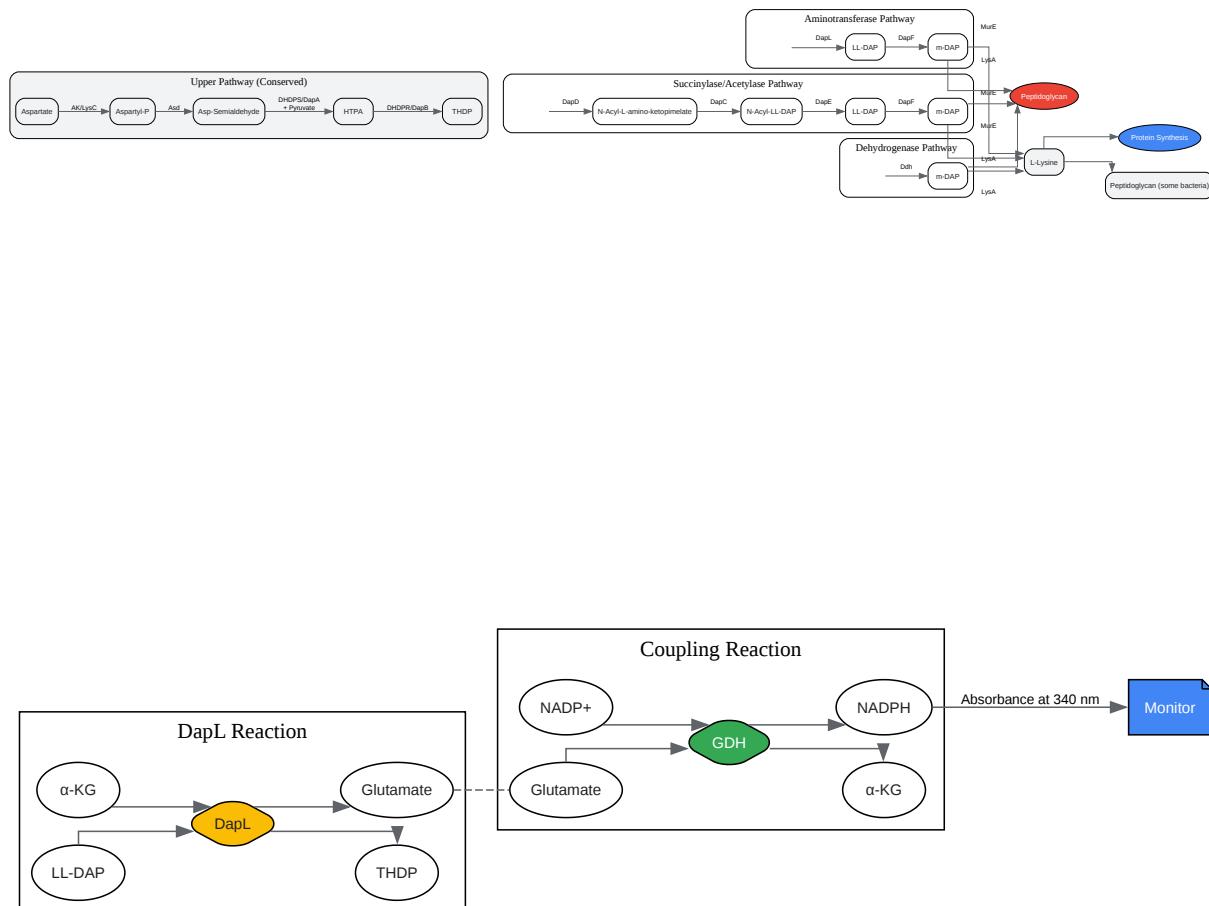
The metabolism of **2-aminopimelic acid** is fundamentally linked to the biosynthesis of L-lysine. This process begins with L-aspartate and branches into several variations, all converging on

the production of meso-diaminopimelate, which is then decarboxylated to form L-lysine.[1][6] The overall pathway can be conceptually divided into an "upper" section, which is conserved across variants, and a "lower" section, where metabolic diversity is observed.

The Conserved Upper Pathway: Aspartate to Tetrahydridopicolinate (THDP)

The initial steps of the DAP pathway are shared among all known variants and are dedicated to producing the key branch-point intermediate, (S)-2,3,4,5-tetrahydridopicolinate (THDP).

- Aspartate Kinase (AK or LysC): The pathway begins with the ATP-dependent phosphorylation of L-aspartate to form L-aspartyl-β-phosphate. This is a major regulatory checkpoint, often subject to feedback inhibition by L-lysine.[7]
- Aspartate-Semialdehyde Dehydrogenase (Asd): The phosphorylated intermediate is then reduced by NADPH to yield L-aspartate-β-semialdehyde.
- Dihydridopicolinate Synthase (DHDPS or DapA): In the first committed step of the lysine-specific branch, L-aspartate-β-semialdehyde undergoes a condensation reaction with pyruvate, catalyzed by DHDPS, to form 4-hydroxy-2,3,4,5-tetrahydridopicolinate (HTPA).[4] This enzyme is another critical site for allosteric feedback inhibition by L-lysine.[8]
- Dihydridopicolinate Reductase (DHDPR or DapB): Finally, HTPA is reduced by NADPH to form the stable cyclic imine, THDP.[4]


The Divergent Lower Pathways: THDP to meso-Diaminopimelate

From THDP, at least four distinct enzymatic routes have been characterized for the synthesis of m-DAP. It is within these pathways that stereoisomers of **2-aminopimelic acid**, such as N-acylated derivatives and L,L-diaminopimelate, serve as key intermediates.

- The Acylase Pathways (Succinylase and Acetylase Variants): These pathways, common in bacteria like *Escherichia coli* (succinylase) and *Bacillus subtilis* (acetylase), involve a four-step sequence.[2][9]

- Tetrahydrodipicolinate Acyltransferase (DapD): THDP is ring-opened and acylated by either succinyl-CoA or acetyl-CoA.
- N-Acyl-amino-ketopimelate Aminotransferase (DapC): An amino group, typically from glutamate, is transferred to the keto group, forming an N-acylated L,L-diaminopimelate intermediate.
- N-Acyl-diaminopimelate Deacylase (DapE): The acyl group is removed to yield L,L-diaminopimelate.
- Diaminopimelate Epimerase (DapF): The stereochemistry at one of the α -carbons of L,L-diaminopimelate is inverted to produce the final meso-diaminopimelate.^[6]
- The Dehydrogenase Pathway: Found in organisms like *Corynebacterium glutamicum*, this pathway is more direct.^[2]
 - m-DAP Dehydrogenase (Ddh): This single enzyme catalyzes the reductive amination of THDP using ammonia as the nitrogen donor to directly produce m-DAP.^[2]
- The Aminotransferase (DapL) Pathway: This recently discovered pathway is present in various bacteria (e.g., Chlamydia), archaea, and is the predominant pathway in plants.^[10]^[11]
 - L,L-Diaminopimelate Aminotransferase (DapL): This pyridoxal-5'-phosphate (PLP)-dependent enzyme directly converts THDP to L,L-diaminopimelate via transamination with glutamate.^[10]
 - Diaminopimelate Epimerase (DapF): As with the acylase pathway, DapF is then required to convert L,L-DAP to m-DAP.

The final step, common to all pathways, is the irreversible decarboxylation of m-DAP to L-lysine, catalyzed by m-DAP Decarboxylase (LysA).^[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of *Mycobacterium smegmatis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in *Verrucomicrobium spinosum*: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetyl muramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diaminopimelate epimerase - Wikipedia [en.wikipedia.org]
- 7. Lysine biofortification in rice by modulating feedback inhibition of aspartate kinase and dihydrodipicolinate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in *Camelina sativa* seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 11. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diaminopimelate decarboxylase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [understanding the metabolism of 2-Aminopimelic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7788653#understanding-the-metabolism-of-2-aminopimelic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com